Ethyl chloroformate

Description

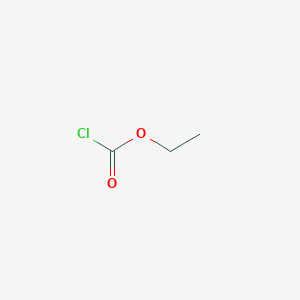

Structure

3D Structure

Properties

IUPAC Name |

ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFGWPKJUGCATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2, Array | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027186 | |

| Record name | Ethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 66 °F. Very toxic by inhalation. Corrosive to metals and tissue. Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonochloridic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

201 °F at 760 mmHg (USCG, 1999), 95 °C @ 760 MM HG, 95 °C | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

61 °F (USCG, 1999), 16 °C, 61 °F (16 °C) (CLOSED CUP), 16 °C c.c. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PRACTICALLY INSOL & GRADUALLY DECOMP IN WATER, MISCIBLE WITH ALC, BENZENE, CHLOROFORM, ETHER, Solubility in water: reaction | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.135 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1403 @ 20 °C/4 °C, Relative density (water = 1): 1.1 | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.7 (AIR= 1), Relative vapor density (air = 1): 3.7 | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

22.4 [mmHg], 22.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.5 | |

| Record name | Ethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

541-41-3 | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-chloroformate-results-aegl-results | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09601EZP9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-114 °F (USCG, 1999), -80.6 °C | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Ethyl Chloroformate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Ethyl chloroformate, with the chemical formula ClCO₂CH₂CH₃, is a highly reactive organic compound and a key reagent in synthetic chemistry.[1] As the ethyl ester of chloroformic acid, its utility stems from the electrophilic carbonyl carbon, making it an excellent agent for introducing the ethoxycarbonyl group.[2][3] This guide provides an in-depth overview of its chemical properties, reactivity, and established experimental protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless, volatile liquid with a pungent odor.[2][4] It is highly flammable and corrosive to metals and tissues.[4][5] Due to its reactivity, it decomposes in water and is sensitive to moisture.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClO₂ | [1][2][3] |

| Molecular Weight | 108.52 g/mol | [1][2][4] |

| Appearance | Colorless liquid with a pungent odor | [1][2][4] |

| Density | 1.135 - 1.1403 g/cm³ at 20-25 °C | [1][2][6][7] |

| Melting Point | -81 °C | [1][2][6] |

| Boiling Point | 93 - 95 °C | [1][2][6][7] |

| Flash Point | 16 °C (61 °F) | [2][5][6] |

| Vapor Pressure | 22.4 mmHg at 25 °C | [4] |

| Vapor Density | 3.74 (vs. air) | [6] |

| Refractive Index | n20/D 1.395 | [6][7] |

| Solubility | ||

| In water | Decomposes/Insoluble | |

| In organic solvents | Miscible with alcohol, benzene, chloroform, ether |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the acyl chloride functionality, which makes it susceptible to nucleophilic acyl substitution.[2] It reacts readily with various nucleophiles, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[8]

This compound reacts with water, decomposing to form ethanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[9][10] This reaction is exothermic and proceeds slowly.[9] The half-life in water at 25 °C is approximately 31.5 minutes.[4]

This compound is widely used to form carbamates by reacting with primary or secondary amines.[8][10] This reaction is a cornerstone for introducing the ethyl carbamate (B1207046) protecting group in peptide synthesis and other organic transformations.[1] The reaction with tertiary amines can lead to N-dealkylation, cleaving the amine to yield a carbamate.[11][12] The tendency for R-N bond cleavage is influenced by the nature of the alkyl group, solvent polarity, and reaction temperature.[11][12]

Figure 1: Reaction of this compound with Amines.

The reaction of this compound with alcohols or phenols yields carbonate esters.[8][10] This provides a straightforward method for synthesizing unsymmetrical carbonates.

Figure 2: Reaction of this compound with Alcohols.

In the presence of a tertiary amine like triethylamine (B128534), this compound reacts with carboxylic acids to form mixed carboxylic-carbonic anhydrides.[8][13][14] These mixed anhydrides are highly activated intermediates, particularly useful in peptide synthesis and the preparation of amides, as they readily react with nucleophiles like amines or ammonia.[13][14][15]

Figure 3: Mixed Anhydride Method for Amide Synthesis.

This compound is a popular derivatizing agent in analytical chemistry, especially for gas chromatography-mass spectrometry (GC-MS) analysis.[8][16][17] It effectively converts polar, non-volatile metabolites such as amino acids, organic acids, amines, and phenols into less polar and more volatile derivatives suitable for GC analysis.[8][18] A key advantage is that the derivatization can often be performed in an aqueous medium, simplifying sample preparation.[16][17]

Experimental Protocols

Safety Precaution: this compound is highly toxic, corrosive, and flammable.[1][5] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[5][19][20]

This protocol describes the synthesis of a carbamate via the reaction of a primary amine with this compound, using an acid scavenger.[21]

-

Materials:

-

Primary Amine (e.g., 1-amino-2-propanol, 1.0 equiv)

-

This compound (1.0 equiv)

-

Triethylamine (1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask with magnetic stir bar

-

Dropping funnel

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.

-

Cool the stirred mixture to 0 °C using an ice bath.[21]

-

Addition of this compound: Dissolve this compound (1.0 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel.[21]

-

Add the this compound solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.[21]

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.[21]

-

Work-up and Isolation: Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[21]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[21]

-

Purification (Optional): The crude product can be purified further by column chromatography on silica (B1680970) gel.[21]

-

This protocol outlines the formation of an amide from a carboxylic acid using the mixed anhydride method.[14][15]

-

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Triethylamine (1.0 equiv)

-

This compound (1.0 equiv)

-

Amine or Ammonium (B1175870) Chloride (for primary amides, 1.5 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

-

-

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Ice or dry ice/acetone bath

-

Syringes or dropping funnel

-

-

Procedure:

-

Acid Activation: Dissolve the carboxylic acid (1.0 equiv) in the anhydrous solvent within a round-bottom flask.

-

Cool the solution to between -15 °C and 0 °C.

-

Add triethylamine (1.0 equiv) and stir for a few minutes.

-

Slowly add this compound (1.0 equiv) to the cooled, stirred solution. Allow the mixed anhydride to form by stirring for 10-20 minutes at this temperature.[14][22]

-

Amidation: Add the amine (or a solution of ammonium chloride and excess triethylamine for a primary amide) to the reaction mixture.[15]

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).

-

Work-up: Filter the mixture to remove the triethylamine hydrochloride precipitate. The filtrate can then be washed with dilute acid, dilute base (e.g., NaHCO₃), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the crude amide product.

-

Purification: Purify the crude product by recrystallization or column chromatography.

-

Applications and Logical Relationships

This compound's reactivity makes it a versatile tool in organic synthesis, with applications determined by the chosen nucleophile.

Figure 4: Applications Derived from this compound's Reactivity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. CAS 541-41-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. クロロギ酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [drugfuture.com]

- 8. Chloroformate - Wikipedia [en.wikipedia.org]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. vandemark.com [vandemark.com]

- 11. On the Cleavage of Tertiary Amines with this compound [jstage.jst.go.jp]

- 12. On the cleavage of tertiary amines with this compound. | CiNii Research [cir.nii.ac.jp]

- 13. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 14. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 15. academic.oup.com [academic.oup.com]

- 16. scispace.com [scispace.com]

- 17. Application of this compound derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. synquestlabs.com [synquestlabs.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. benchchem.com [benchchem.com]

- 22. electronicsandbooks.com [electronicsandbooks.com]

Ethyl Chloroformate and Amines: A Guide to Reaction Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction mechanisms between ethyl chloroformate and various classes of amines. This compound is a versatile reagent widely employed in organic synthesis, particularly for the derivatization and protection of amines. Understanding its reaction pathways is crucial for optimizing synthetic routes, developing new molecular entities, and for applications in drug development, such as peptide synthesis and the formation of carbamate-based prodrugs.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and primary or secondary amines is a classic example of nucleophilic acyl substitution.[1][2] This mechanism proceeds in two principal stages:

-

Nucleophilic Addition: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.[3][4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion—a good leaving group—is expelled.[1][2]

The overall result is the substitution of the chloride on the acyl group with the amine, forming a stable carbamate (B1207046) ester and hydrochloric acid.[5] Due to the production of HCl, the reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or sodium bicarbonate) to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6][7]

Reaction with Primary and Secondary Amines

Primary and secondary amines react readily with this compound to yield N-substituted carbamates.[5] The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack. The reaction is a cornerstone for installing a carbamate protecting group on an amine functionality during multi-step synthesis.[8]

Caption: Mechanism of this compound with a primary amine.

Reaction with Tertiary Amines: The von Braun Reaction

The reaction of this compound with tertiary amines follows a different pathway known as the von Braun reaction, which results in the N-dealkylation of the amine.[7][9]

-

Quaternary Salt Formation: The tertiary amine attacks the this compound to form a quaternary ammonium (B1175870) salt intermediate.

-

Nucleophilic Cleavage: The chloride ion, generated in the first step, acts as a nucleophile and attacks one of the N-alkyl groups. This step cleaves the carbon-nitrogen bond.

-

Product Formation: This cleavage yields a carbamate and an alkyl chloride. The choice of which N-alkyl group is cleaved depends on its lability, with benzyl (B1604629) and allyl groups being more readily cleaved than simple alkyl groups like methyl or ethyl.[9]

The resulting carbamate can then be hydrolyzed under vigorous conditions (e.g., using strong base or acid) to yield the corresponding secondary amine.[7]

References

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carbamate - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. On the Cleavage of Tertiary Amines with this compound [jstage.jst.go.jp]

Synthesis of Ethyl Chloroformate and its Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl chloroformate, a versatile reagent in organic chemistry, particularly in the pharmaceutical and agrochemical industries. The document details the synthesis of its critical precursors, phosgene (B1210022) and anhydrous ethanol (B145695), outlining both industrial and laboratory-scale production methods. Emphasis is placed on reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate practical application. Safety considerations for handling the hazardous materials involved are also addressed.

Introduction

This compound (ClCOOCH₂CH₃) is a key chemical intermediate used extensively in organic synthesis. Its primary applications include the introduction of the ethoxycarbonyl protecting group for amines, the formation of carbamates and carbonates, and as a reagent in the synthesis of various pharmaceuticals and herbicides.[1][2] The principal route for its synthesis involves the reaction of phosgene (COCl₂) with anhydrous ethanol (CH₃CH₂OH). A thorough understanding of the synthesis of this compound and its precursors is therefore essential for professionals in chemical and pharmaceutical development.

Synthesis of Precursors

The quality and availability of the precursors, phosgene and anhydrous ethanol, are critical for the efficient and safe synthesis of this compound.

Phosgene (COCl₂)

Phosgene is a highly toxic and reactive gas that is a crucial C1 building block in the chemical industry.[3]

The industrial synthesis of phosgene is primarily achieved through the catalytic reaction of carbon monoxide (CO) and chlorine gas (Cl₂) over a porous activated carbon catalyst.[4] This exothermic reaction is typically conducted at temperatures between 50 and 150 °C.[4]

Reaction: CO + Cl₂ → COCl₂ (ΔHrxn = -107.6 kJ/mol)[4]

| Parameter | Value | Reference |

| Catalyst | Porous Activated Carbon | [4] |

| Temperature | 50 - 150 °C | [4] |

| Enthalpy of Reaction | -107.6 kJ/mol | [4] |

| Phosgene Selectivity | ~100% | [5] |

Due to its extreme toxicity, the laboratory-scale synthesis and in-situ generation of phosgene are often preferred to avoid storage and transportation. Common laboratory methods include the reaction of carbon tetrachloride with oleum (B3057394) (fuming sulfuric acid).[6]

Experimental Protocol: Phosgene Synthesis from Carbon Tetrachloride and Oleum [6]

-

Apparatus Setup: A flask equipped with a dropping funnel, thermometer, and a reflux condenser is assembled. The outlet of the condenser is connected to a series of wash bottles containing concentrated sulfuric acid for purification, followed by a cold trap (e.g., cooled with a dry ice/acetone bath) for liquefaction of the phosgene.

-

Reaction: 100 ml of carbon tetrachloride is placed in the reaction flask. 120 ml of oleum (with 80% free SO₃) is added dropwise from the dropping funnel.

-

Temperature Control: The reaction flask is gently heated to initiate the reaction.

-

Purification and Collection: The evolved phosgene gas is passed through concentrated sulfuric acid to remove impurities and then condensed in the cold trap.

-

Completion: After the addition of all the oleum, the reaction flask is heated for an additional 5 minutes to ensure complete reaction.

Note: This method produces phosgene that may contain impurities such as carbon tetrachloride and sulfuryl chloride.[6]

Anhydrous Ethanol (CH₃CH₂OH)

Anhydrous ethanol is essential for the synthesis of this compound to prevent the formation of byproducts from the reaction of phosgene with water.

Ethanol and water form an azeotrope, making complete separation by simple distillation impossible. Industrial production of anhydrous ethanol often employs extractive distillation, where a solvent is added to alter the relative volatilities of ethanol and water.[7][8]

| Parameter | Description | Reference |

| Process | Extractive Distillation | [7][8] |

| Common Solvents | Ethylene (B1197577) Glycol, Tetraethylene Glycol | [9] |

| Desired Purity | < 1 wt. % water | [7] |

Experimental Protocol: Anhydrous Ethanol Production via Extractive Distillation [7][8]

-

Column Setup: A multi-stage distillation column is used. An ethanol-water mixture is fed into the middle of the column.

-

Solvent Introduction: An entraining solvent, such as ethylene glycol, is introduced near the top of the column.

-

Distillation: The column is heated. The solvent selectively interacts with water, increasing its boiling point and allowing anhydrous ethanol to be removed as the overhead product.

-

Solvent Recovery: The mixture of water and solvent is collected from the bottom of the column and is fed to a second distillation column to regenerate the solvent for recycling.

Synthesis of this compound

The reaction of phosgene with anhydrous ethanol is the primary method for producing this compound.

Reaction Mechanism

The synthesis of this compound proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to form this compound and hydrogen chloride.

References

- 1. Laboratory Determination of this compound (CAS: 541-41-3) - Analytice [analytice.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Phosgene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. US8877987B2 - Process for producing anhydrous ethanol using extractive distillation column - Google Patents [patents.google.com]

- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 9. researchgate.net [researchgate.net]

Ethyl Chloroformate as a Protecting Group in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic use of protecting groups is a cornerstone of elegant and efficient molecular construction. Ethyl chloroformate, a readily available and cost-effective reagent, serves as a versatile tool for the introduction of the ethoxycarbonyl (Eoc) protecting group for a variety of functional groups. This guide provides a comprehensive overview of the application of this compound in protection strategies, detailing experimental protocols, quantitative data, and a comparative analysis of its utility.

Introduction to this compound and the Ethoxycarbonyl (Eoc) Protecting Group

This compound (ClCO₂Et) is the ethyl ester of chloroformic acid. It is a highly reactive chemical that readily participates in nucleophilic acyl substitution reactions.[1][2] This reactivity is harnessed in organic synthesis to introduce the ethoxycarbonyl protecting group onto nucleophilic functional groups such as amines, alcohols, and thiols.[3][4] The resulting protected functional groups are ethyl carbamates, ethyl carbonates, and ethyl thiocarbonates, respectively.

The ethoxycarbonyl group is a valuable addition to the synthetic chemist's toolbox due to its general stability under a range of conditions and the multiple pathways available for its removal. Its stability profile allows for selective manipulation of other functional groups within a complex molecule.

Protection of Functional Groups with this compound

The fundamental reaction for the introduction of the Eoc group is the acylation of a nucleophile with this compound, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

General reaction for the protection of a functional group with this compound.

Protection of Amines (Formation of Ethyl Carbamates)

The protection of primary and secondary amines as ethyl carbamates is a robust and high-yielding transformation. The reaction proceeds smoothly under mild conditions.

Quantitative Data for Amine Protection

| Amine Type | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Primary (Aliphatic) | Methylamine (B109427) | NaOH | Ether/Water | < 5 | 5 | 88-90 | [6][7] |

| Primary (Aromatic) | Aniline | Water | Water | RT | 0.08 | 29 | [8] |

| Secondary (Aliphatic) | Diethylamine | Triethylamine (B128534) | THF | 0 to RT | Overnight | High | [9] |

Experimental Protocol: Protection of a Primary Aliphatic Amine (Methylamine) [6][7]

-

Materials:

-

33% Aqueous methylamine solution (2 moles)

-

This compound (2 moles)

-

Sodium hydroxide (B78521) (2 moles)

-

Diethyl ether

-

Potassium carbonate

-

Ice-salt bath

-

2 L flask with a mechanical stirrer

-

-

Procedure:

-

In a 2 L flask equipped with a mechanical stirrer, combine 300 mL of ether and 186 g of a 33% aqueous methylamine solution.

-

Cool the stirred mixture to 5 °C using an ice-salt bath.

-

Slowly add 217 g of this compound, ensuring the temperature does not exceed 5 °C.

-

When approximately half of the chloroformate has been added, begin the gradual, simultaneous addition of a cold solution of 80 g of sodium hydroxide in 120 mL of water with the remaining chloroformate. Maintain vigorous stirring.

-

After the addition is complete, let the mixture stand for 15 minutes.

-

Separate the ether layer and extract the aqueous layer with 100 mL of ether.

-

Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.

-

Distill off the ether.

-

Distill the residue under reduced pressure, collecting the fraction at 55-60 °C/12 mmHg to yield ethyl N-methylcarbamate as a colorless oil (88-90% yield).[6][7]

-

Protection of Alcohols and Phenols (Formation of Ethyl Carbonates)

Alcohols and phenols react with this compound in the presence of a base to form stable ethyl carbonate derivatives.[5] This protection is particularly useful for phenols.

Quantitative Data for Alcohol/Phenol Protection

| Substrate Type | Substrate | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Phenol | Resveratrol | Pyridine | Aqueous/Organic | RT | 20 s | High | [4][10] |

| Primary Alcohol | Ethanol | - | - | < 10 | - | 90 | [11] |

Experimental Protocol: General Procedure for the Protection of a Phenol [4][10]

-

Materials:

-

Phenolic substrate (1 equivalent)

-

This compound (1.1 - 1.5 equivalents)

-

Pyridine or Triethylamine (1.1 - 1.5 equivalents)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the phenolic substrate and the base in the anhydrous solvent at 0 °C under an inert atmosphere.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

-

Protection of Thiols (Formation of Ethyl Thiocarbonates)

Thiols, being highly nucleophilic, are expected to react readily with this compound to form S-ethyl thiocarbonates. While specific detailed protocols for this transformation are less common in the literature, the reaction can be performed under conditions similar to those used for amines and alcohols.

Experimental Protocol: General Procedure for the Protection of a Thiol

-

Materials:

-

Thiol substrate (1 equivalent)

-

This compound (1.1 equivalents)

-

Triethylamine or Pyridine (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the thiol and triethylamine in anhydrous THF at 0 °C.

-

Add this compound dropwise to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography if necessary.

-

Deprotection of the Ethoxycarbonyl Group

The removal of the Eoc group can be accomplished through several methods, providing flexibility in synthetic planning. The choice of deprotection strategy depends on the stability of other functional groups in the molecule.

Major pathways for the deprotection of the ethoxycarbonyl group.

Basic Hydrolysis

Alkaline hydrolysis is a common method for the cleavage of carbamates and carbonates. The reaction is typically carried out by heating with a strong base such as sodium hydroxide or potassium hydroxide.[12][13]

Experimental Protocol: General Procedure for Basic Hydrolysis of an Ethyl Carbamate (B1207046) [14]

-

Materials:

-

N-Ethoxycarbonyl-protected amine (1 equivalent)

-

Sodium hydroxide (4 equivalents)

-

Methanol (B129727) or Dioxane

-

Water

-

-

Procedure:

-

Dissolve the protected amine in a mixture of methanol or dioxane and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl).

-

Extract the deprotected amine with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate to obtain the product.

-

Acidic Hydrolysis

Strong acidic conditions can also be employed to cleave the ethoxycarbonyl group, particularly from carbonates. The conditions are generally harsher than those required for Boc group removal.[15]

Experimental Protocol: General Procedure for Acidic Cleavage of an Ethyl Carbonate [15][16]

-

Materials:

-

O-Ethoxycarbonyl-protected alcohol/phenol (1 equivalent)

-

Hydrobromic acid (HBr) or Hydroiodic acid (HI) (excess)

-

Acetic acid (as solvent, optional)

-

-

Procedure:

-

Dissolve the protected substrate in acetic acid (if necessary).

-

Add an excess of concentrated HBr or HI.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Cool the reaction, dilute with water, and neutralize with a base (e.g., NaHCO₃).

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Reductive Cleavage (for Carbamates)

A significant advantage of the ethoxycarbonyl group for amine protection is its ability to be reduced to an N-methyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is particularly useful in medicinal chemistry and natural product synthesis.[17][18][19]

Reductive cleavage of an ethyl carbamate to an N-methylamine.

Experimental Protocol: Reductive Cleavage of an Ethyl Carbamate to an N-Methylamine [17]

-

Materials:

-

N-Ethoxycarbonyl-protected amine (1 equivalent)

-

Lithium aluminum hydride (LiAlH₄) (excess, ~3-4 equivalents)

-

Anhydrous diethyl ether or THF

-

Water

-

15% Aqueous sodium hydroxide

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C, add a solution of the ethyl carbamate in anhydrous diethyl ether dropwise.

-

After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methylated amine.

-

Comparative Analysis and Orthogonality

The utility of a protecting group is defined by its stability under various reaction conditions and the selectivity of its removal. The ethoxycarbonyl group exhibits a distinct stability profile compared to other common amine protecting groups.

Stability and Deprotection Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Common Protection Reagent | Stability | Common Deprotection Conditions |

| Ethoxycarbonyl | Eoc | This compound | Stable to mild acid and base. Stable to hydrogenolysis. | Strong base (hydrolysis), Strong acid (hydrolysis), LiAlH₄ (reduction to N-Me) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Stable to base and hydrogenolysis. | Mild to strong acid (e.g., TFA, HCl). |

| Benzyloxycarbonyl | Cbz (Z) | Benzyl Chloroformate | Stable to acid and base. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid and hydrogenolysis. | Mild base (e.g., piperidine). |

The ethoxycarbonyl group is orthogonal to the Cbz group, as it is stable to the hydrogenolysis conditions used to remove Cbz. It is also orthogonal to the Fmoc group, being stable to the mild basic conditions used for Fmoc cleavage.[6] However, the Eoc group is not orthogonal to the Boc group if strong acidic conditions are used for deprotection, as these may also cleave the Boc group. The key distinguishing feature of the Eoc group is its susceptibility to reductive cleavage to an N-methyl group with LiAlH₄, a transformation not observed with Boc, Cbz, or Fmoc.

Orthogonal deprotection strategies for common amine protecting groups.

Conclusion

This compound provides a straightforward and economical method for the protection of amines, alcohols, and thiols as their ethoxycarbonyl derivatives. The Eoc group offers a moderate level of stability and can be removed under a variety of conditions, including basic and acidic hydrolysis, and uniquely, by reduction to an N-methyl group in the case of carbamates. Its orthogonality with Cbz and Fmoc groups makes it a useful tool in multi-step synthesis. A thorough understanding of its reactivity and deprotection pathways, as outlined in this guide, will enable researchers and drug development professionals to effectively incorporate this versatile protecting group into their synthetic strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Application of this compound derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) group: a new silicon-based, fluoride cleavable oxycarbonyl protecting group highly orthogonal to the Boc-, Fmoc- and Cbz-groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. prepchem.com [prepchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. adichemistry.com [adichemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

Derivatization of Amino Acids Using Ethyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the derivatization of amino acids using ethyl chloroformate (ECF). This well-established technique is widely employed to enhance the volatility and thermal stability of amino acids, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). The guide covers the core reaction mechanism, detailed experimental protocols, quantitative performance data, and critical considerations for successful implementation.

Introduction: The Need for Derivatization

Amino acids, the fundamental building blocks of proteins, are polar, non-volatile molecules, making their direct analysis by gas chromatography challenging. Derivatization is a crucial sample preparation step that chemically modifies the amino acids to increase their volatility. This compound has emerged as a versatile and efficient reagent for this purpose. The reaction is rapid, often completed in minutes at room temperature, and simultaneously derivatizes both the amine (-NH₂) and carboxylic acid (-COOH) functional groups.[1][2][3] This method is suitable for a broad array of low molecular weight metabolites, including amino acids, organic acids, and amines found in various biological matrices.[4][5]

Reaction Mechanism

The derivatization of amino acids with ECF is a two-part process occurring in an aqueous-alcoholic medium, often with pyridine (B92270) used as a catalyst.[6]

-

N-Acylation: The amino group (-NH₂) of the amino acid reacts with this compound to form a stable N-ethoxycarbonyl derivative.

-

O-Esterification: The carboxyl group (-COOH) first reacts with ECF to form an unstable mixed carboxylic-carbonic acid anhydride (B1165640) intermediate.[7] This intermediate then reacts with an alcohol (e.g., ethanol) present in the reaction medium to form the corresponding ethyl ester, releasing carbon dioxide in the process.[6][7]

The overall reaction converts the polar amino acid into a less polar, more volatile N-ethoxycarbonyl amino acid ethyl ester, which is ideal for GC analysis.

Caption: Reaction mechanism of amino acid derivatization with this compound.

Experimental Protocols

The ECF derivatization can be performed using several protocols, often involving one or two distinct derivatization steps. Below are two detailed methodologies adapted from published literature.

Protocol 1: Two-Step Derivatization for Biological Extracts

This protocol is adapted for the analysis of amino acids in samples like cell, tissue, or plasma extracts.[1]

-

Sample Preparation: Start with a freeze-dried polar extract or 9 µL of an amino acid standard solution.

-

Initial Reaction: Add 100 µL of a H₂O/Ethanol/Pyridine (6:3:1 v/v/v) mixture to the sample. Add 5 µL of ECF and vortex vigorously for 30 seconds.

-

First Extraction & pH Adjustment: Add 100 µL of chloroform (B151607) to extract the derivatives. Add 10 µL of 7 M NaOH to adjust the pH of the upper aqueous layer to 9-10. This step is crucial for the efficient derivatization of the carboxyl group.[1][4]

-

Second Reaction: Add another 5 µL of ECF to the biphasic mixture and vortex again for 30 seconds.

-

Final Extraction: Perform a second extraction with 100 µL of chloroform. Combine the two chloroform extracts.

-

Dilution & Analysis: The combined extract is diluted (e.g., 10-fold for tissue samples) with an acetonitrile/water (9:1) solution before injection into the GC-MS system.[1]

Protocol 2: Two-Step Derivatization for Serum Samples

This optimized protocol is designed for the comprehensive analysis of metabolites in serum.[4]

-

Sample Preparation: Use a 600 µL aliquot of diluted serum (1:1 with water) or a standard mixture.

-

Initial Reaction: To the sample in a glass tube, add 100 µL of an internal standard (e.g., L-2-chlorophenylalanine, 0.1 mg/mL), 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF.

-

Reaction Acceleration & Extraction: Sonicate the mixture at 20°C for 60 seconds to accelerate the reaction. Extract the derivatives with 500 µL of n-hexane.

-

pH Adjustment & Second Reaction: Carefully adjust the pH of the lower aqueous layer to 9-10 using 100 µL of 7 M NaOH. Add an additional 50 µL of ECF to the system.

-

Final Extraction: Vortex the mixture for 30 seconds and centrifuge for 5 minutes at 1,400 x g. The upper organic layer containing the derivatives is collected for GC-MS analysis.

General Experimental Workflow

The process from sample collection to data analysis follows a structured workflow. The derivatization step is central to preparing the sample for instrumental analysis.

Caption: General workflow for amino acid derivatization using this compound.

Quantitative Performance

The ECF derivatization method provides excellent quantitative performance, characterized by high efficiency, low detection limits, and good repeatability.

| Performance Metric | Value | Notes | Source |

| Reaction Efficiency | 82 - 99.9% | Based on NMR analysis of amino acid standards. | [1] |

| Limit of Detection (LOD) | 125 - 300 pg | On-column detection for a range of 22 standard metabolites. | [4][5] |

| Repeatability (RSD%) | < 10% | For both analytical equipment and the overall analytical method on serum samples. | [4] |

| Recovery | 70 - 120% | For 18 metabolites identified in serum, with RSDs less than 10%. | [4] |

| Linearity (r²) | > 0.9900 | For standard compounds over the tested concentration range. | [4][5] |

Instrumental Analysis Conditions

Following derivatization, samples are typically analyzed by GC-MS. The specific conditions can be tailored to the analytes of interest. Below are representative parameters.

| Parameter | Condition 1 | Condition 2 |

| GC Column | DB-5MS (30 m x 250 µm i.d., 0.25 µm film) | Zebron ZB-50 (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (1 mL/min constant flow) | Helium (1.5 mL/min constant flow) |

| Injection Mode | Splitless | Splitless |

| Injector Temp. | 260°C | 250°C |

| Oven Program | 80°C (2 min), then 10°C/min to 140°C, then 4°C/min to 240°C, then 10°C/min to 280°C (3 min) | 110°C, then 8°C/min to 240°C, then 20°C/min to 320°C (2.5 min) |

| MS Source Temp. | 200°C | N/A |

| Source | [4] | [8] |

Advantages and Critical Considerations

Advantages:

-

Speed: The entire derivatization procedure is very fast, often taking less than 20 minutes per sample.[2][9]

-

Efficiency: The method provides high derivatization yields for a wide range of amino acids.[1]

-

Comprehensive: It derivatizes multiple functional groups (-NH₂, -COOH, -OH, -SH) in a single procedural framework.[1]

-

Improved Analysis: The resulting derivatives are hydrophobic, allowing for easy extraction from aqueous and high-salt biological matrices, which minimizes ion suppression effects in the mass spectrometer.[1]

-

Stabilization: The process can stabilize otherwise labile amino acids, such as glutamine.[1]

Considerations:

-

pH Sensitivity: The reaction efficiency is highly dependent on pH. The second derivatization step at an alkaline pH (9-10) is critical for the complete esterification of the carboxyl group.[4]

-

Reagent Stability: this compound is moisture-sensitive and should be handled in a dry environment with fresh reagents.

-

Matrix Effects: While the extraction step removes many interferences, complex matrices can still affect derivatization and analysis. For instance, certain pigments can negatively impact the recovery of unstable amino acids like aspartic acid and serine.[2]

-

Hydrolysis: For protein analysis, the initial acid hydrolysis step must be carefully controlled to avoid the degradation of certain amino acids.[2]

References

- 1. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP1033576A2 - Method of preparing sample for amino acid analysis and kit for analyzing the same - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl Chloroformate for Metabolomics Sample Preparation

Introduction

In the field of metabolomics, the comprehensive analysis of small molecules in biological systems, gas chromatography-mass spectrometry (GC-MS) remains a cornerstone technology due to its high sensitivity, reliability, and extensive compound libraries.[1][2] However, a significant challenge is the inherent non-volatility of many endogenous metabolites, such as amino acids, organic acids, and fatty acids. This necessitates a chemical derivatization step to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[3][4] Ethyl chloroformate (ECF) has emerged as a highly effective and versatile derivatization reagent for a broad spectrum of metabolites found in complex biological matrices.[1][5]

One of the primary advantages of ECF is its ability to react efficiently in an aqueous environment, which circumvents the need for complete sample drying—a often time-consuming and problematic step in other derivatization protocols.[3][6] This property facilitates simpler sample handling, improves reproducibility, and is well-suited for high-throughput applications.[3][5] This guide provides a detailed overview of the principles, protocols, and applications of ECF derivatization for metabolomics research, aimed at scientists and professionals in drug development and life sciences.

Chemical Principles of ECF Derivatization

This compound (ClCOOC₂H₅) is a highly reactive compound that readily derivatizes metabolites containing active hydrogen atoms, such as those in amino (–NH₂), carboxyl (–COOH), hydroxyl (–OH), and thiol (–SH) functional groups. The reaction proceeds rapidly at room temperature, typically in a two-step process within an aqueous/organic biphasic system.

The core reaction is a nucleophilic acyl substitution where the nucleophilic group on the metabolite attacks the electrophilic carbonyl carbon of ECF, leading to the elimination of a chloride ion and the formation of a stable, more volatile derivative.[7]

-

Derivatization of Amines: Primary and secondary amines react with ECF to form N-ethoxycarbonyl derivatives (carbamates).[7]

-

Derivatization of Carboxylic Acids: Carboxylic acids first react with ECF to form a mixed carboxylic-carbonic anhydride (B1165640) intermediate. This reactive intermediate then undergoes esterification with an alcohol (typically ethanol (B145695), which is present in the reaction medium) to form an ethyl ester.[8][9]

-

Derivatization of Alcohols and Phenols: Hydroxyl groups on alcohols and phenols react to form stable carbonate esters.[7][10]

Caption: Reaction mechanisms of this compound with common functional groups.

Experimental Workflow

The ECF derivatization workflow is a multi-step process that can be automated for high-throughput analysis.[5] The general procedure involves sample dilution, a two-step derivatization/extraction, and subsequent analysis by GC-MS.

Caption: A typical experimental workflow for ECF-based metabolomics analysis.

Detailed Experimental Protocols

The following protocols are adapted from validated methods for serum and urine analysis.[1][2][3]

Protocol 1: Metabolite Profiling in Serum

This protocol is optimized for the comprehensive analysis of endogenous metabolites in serum samples.[1][2]

Reagents & Materials:

-

This compound (ECF)

-

Anhydrous ethanol

-

Pyridine

-

n-Hexane

-

Sodium hydroxide (B78521) (NaOH), 7 M

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

L-2-chlorophenylalanine (internal standard), 0.1 mg/mL

-

Glass tubes with screw tops

-

Ultrasonicator

-

Centrifuge

Procedure:

-

Sample Preparation: Dilute 300 µL of serum sample with 300 µL of deionized water in a glass tube.

-

Internal Standard: Add 100 µL of the L-2-chlorophenylalanine internal standard solution.

-

First Derivatization:

-

Add 400 µL of anhydrous ethanol and 100 µL of pyridine.

-

Add 50 µL of ECF.

-

Immediately vortex and then ultrasonicate the mixture for 60 seconds at 20°C.

-

-

First Extraction:

-

Add 500 µL of n-hexane to the mixture.

-

Vortex for 30 seconds and centrifuge for 5 minutes at 1,400 x g.

-

Transfer the upper organic layer to a new tube.

-

-

Second Derivatization:

-

To the remaining aqueous layer, adjust the pH to 9-10 with 7 M NaOH.

-

Add 50 µL of ECF, vortex, and allow to react for 30 seconds.

-

-

Second Extraction:

-

Add 500 µL of n-hexane, vortex for 30 seconds, and centrifuge for 5 minutes.

-

Transfer the upper organic layer and combine it with the first organic extract.

-

-

Drying and Analysis:

-

Add a small amount of anhydrous Na₂SO₄ to the combined organic extract to remove residual water.

-

Transfer the dried extract to a GC-MS autosampler vial for analysis.

-

Protocol 2: Metabolite Profiling in Urine

This protocol is adapted for the analysis of metabolites in urine, which often has high variability in matrix components like urea.[3][6]

Reagents & Materials:

-

Same as for serum protocol, with the addition of chloroform (B151607).

Procedure:

-

Sample Preparation: Dilute 300 µL of urine sample with 300 µL of deionized water.

-

Derivatization (Combined Step):

-

To the 600 µL diluted urine sample, add 100 µL of internal standard, 400 µL of anhydrous ethanol, and 100 µL of pyridine.

-

Add 50 µL of ECF and vortex for 30 seconds.

-

Add 500 µL of chloroform for extraction, vortex, and centrifuge.

-

Transfer the chloroform layer.

-

Adjust the aqueous layer to pH 9-10 with NaOH, add another 50 µL of ECF, and re-extract with 500 µL of chloroform.

-

-

Drying and Analysis: Combine the chloroform extracts, dry with anhydrous Na₂SO₄, and transfer for GC-MS analysis.

Quantitative Performance and Data

The ECF derivatization method, when coupled with GC-MS, demonstrates robust quantitative performance, making it suitable for clinical and research applications requiring high precision and sensitivity.

Table 1: Method Validation Parameters for ECF-GC-MS